An In-depth Technical Guide to 2-(Dimethylamino)ethanethioamide Hydrochloride
An In-depth Technical Guide to 2-(Dimethylamino)ethanethioamide Hydrochloride
CAS Number: 27366-72-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethanethioamide hydrochloride, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization, and explores its role in biological research.
Chemical Identity and Properties
2-(Dimethylamino)ethanethioamide hydrochloride is a versatile organic compound primarily utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure features a thioamide functional group, which imparts unique reactivity crucial for various chemical transformations.
Table 1: Physicochemical Properties of 2-(Dimethylamino)ethanethioamide Hydrochloride
| Property | Value | Reference |
| CAS Number | 27366-72-9 | [1][2] |
| Molecular Formula | C₄H₁₁ClN₂S | [1][2] |
| Molecular Weight | 154.66 g/mol | [1][2] |
| IUPAC Name | 2-(dimethylamino)ethanethioamide;hydrochloride | [3] |
| Synonyms | 2-(Dimethylamino)thioacetamide hydrochloride, N,N-Dimethylaminothioacetamide hydrochloride, Nizatidine EP Impurity H | [1][2][4] |
| Appearance | White to beige crystalline powder | [5] |
| Purity | Typically ≥98% | [5] |
| Storage Conditions | Store in a cool, dry, and well-ventilated area, away from incompatible substances. | [5] |
Synthesis and Manufacturing
The primary application of 2-(Dimethylamino)ethanethioamide hydrochloride is as a crucial intermediate in the multi-step synthesis of Nizatidine, a histamine H2 receptor antagonist used to treat gastrointestinal disorders.[5][6] Several synthetic routes to Nizatidine utilize this thioamide derivative.
General Synthetic Approach
While specific proprietary synthesis protocols may vary, a common pathway to Nizatidine involves the reaction of 2-(Dimethylamino)ethanethioamide hydrochloride with a suitable carbonyl compound to construct the thiazole ring of Nizatidine.
One documented approach involves the reaction of dimethylaminothioacetamide hydrochloride with 1,3-dichloroacetone.[7]
Experimental Protocol: Synthesis of a Thiazole Intermediate from 2-(Dimethylamino)ethanethioamide Hydrochloride
This protocol is a representative example of how 2-(Dimethylamino)ethanethioamide hydrochloride is used in the synthesis of a Nizatidine precursor.
Materials:
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2-(Dimethylamino)ethanethioamide hydrochloride
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1,3-Dichloroacetone
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Sodium bicarbonate
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Sodium sulfate
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Diisopropylether
Procedure:
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Suspend 2-(Dimethylamino)ethanethioamide hydrochloride (1000 g; 6.472 mol) in diisopropylether (4000 ml).
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Add sodium bicarbonate (1200 g; 14.28 mol) and sodium sulfate (1000 g) to the suspension.
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Heat the slurry to 55-60°C and stir for 1 hour.
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To this suspension, add a solution of 1,3-dichloroacetone (1000 g; 7.87 mol) dissolved in diisopropylether (1000 ml).
-
The reaction progress can be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion of the reaction, the product, a thiazole intermediate, can be isolated by filtration and washed with a suitable solvent.
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The isolated product is then dried under reduced pressure.
Note: This is a generalized protocol based on literature for the synthesis of a downstream intermediate. The synthesis of 2-(Dimethylamino)ethanethioamide hydrochloride itself is often a preceding step, which can involve the reaction of a corresponding nitrile with a source of hydrogen sulfide.
Diagram 1: Synthesis Workflow for a Nizatidine Intermediate
Caption: A generalized workflow for the synthesis of a key thiazole intermediate for Nizatidine.
Analytical Characterization
Thorough analytical characterization is essential to ensure the purity and identity of 2-(Dimethylamino)ethanethioamide hydrochloride for its use in pharmaceutical manufacturing. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for 2-(Dimethylamino)ethanethioamide Hydrochloride
| Technique | Data | Reference |
| ¹H NMR | Specific chemical shifts are not readily available in public literature. However, for the related compound 2-(dimethylamino)ethanethiol hydrochloride, characteristic shifts are observed around 3.56 ppm, 3.11 ppm, and 2.94 ppm. | [3] |
| ¹³C NMR | Specific chemical shifts are not readily available in public literature. Typical shifts for similar structures would be expected in the aliphatic and thioamide regions. | |
| IR Spectroscopy | Characteristic peaks would be expected for N-H, C-H, C-N, and C=S functional groups. The C=S stretch typically appears in the region of 1250-1020 cm⁻¹. | |
| Mass Spectrometry | Fragmentation patterns would be expected to show cleavage of the dimethylaminoethyl group and the thioamide moiety. |
Note: Researchers are advised to obtain a Certificate of Analysis (CoA) from the supplier for specific batch data or to perform their own analytical testing for confirmation.
Role in Biological Research and Drug Development
The primary significance of 2-(Dimethylamino)ethanethioamide hydrochloride in drug development lies in its role as a precursor to Nizatidine.[5][6] Beyond this, its thioamide functionality makes it a compound of interest for exploring enzymatic reactions and developing biochemical assays.
Precursor for Fluorescent Enzyme Substrates
Thioamide-containing molecules can serve as precursors for the synthesis of fluorescent probes for studying enzyme kinetics and inhibition. For instance, they can be used to synthesize fluorescent thiocholine esters, which are substrates for enzymes like acetylcholinesterase.
Diagram 2: Conceptual Pathway for Acetylcholinesterase Assay
Caption: Conceptual workflow for developing a fluorescent acetylcholinesterase assay.
Experimental Protocol: General Acetylcholinesterase Activity Assay (Colorimetric)
This is a general protocol for a colorimetric acetylcholinesterase assay, illustrating the principles that could be adapted for a fluorescent assay developed from a thioamide-based substrate.
Materials:
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Acetylcholinesterase (AChE)
-
Acetylthiocholine (substrate)
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., phosphate buffer, pH 8.0)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AChE substrate (acetylthiocholine).
-
Prepare a stock solution of DTNB in the assay buffer.
-
Prepare dilutions of the enzyme and any test inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, DTNB solution, and the enzyme or sample to be tested.
-
Include appropriate controls (e.g., no enzyme, known inhibitor).
-
-
Initiate Reaction:
-
Add the acetylthiocholine substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute). The activity of AChE is proportional to this rate.
-
Safety and Handling
2-(Dimethylamino)ethanethioamide hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(Dimethylamino)ethanethioamide hydrochloride is a valuable chemical intermediate, indispensable for the synthesis of the pharmaceutical agent Nizatidine. Its thioamide functionality also presents opportunities for its application in the development of novel biochemical probes and assays. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the work of researchers and professionals in the field of drug development and chemical research.
References
- 1. 2-DIETHYLAMINOETHANETHIOL HYDROCHLORIDE(1942-52-5) 1H NMR [m.chemicalbook.com]
- 2. tripod.nih.gov [tripod.nih.gov]
- 3. 2-DIMETHYLAMINOETHANETHIOL HYDROCHLORIDE(13242-44-9) 1H NMR spectrum [chemicalbook.com]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. rsc.org [rsc.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. scribd.com [scribd.com]

